molecular formula C21H34O2 B2469953 1-((3R,5r,8r,9r,10s,13s,14s,17s)-3-hydroxy-3,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone CAS No. 162882-77-1

1-((3R,5r,8r,9r,10s,13s,14s,17s)-3-hydroxy-3,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone

Cat. No.: B2469953
CAS No.: 162882-77-1
M. Wt: 318.501
InChI Key: VOZOMZWSLGQRKP-SMPVXYKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3R,5r,8r,9r,10s,13s,14s,17s)-3-hydroxy-3,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone is a useful research compound. Its molecular formula is C21H34O2 and its molecular weight is 318.501. The purity is usually 95%.
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Scientific Research Applications

Androgen Biosynthesis Inhibition

A study by Djigoué et al. (2012) discussed compounds similar to the requested chemical, noting their potential as inhibitors of androgen biosynthesis. These compounds exhibit a typical steroid shape and were found to have biological significance in relation to androgen derivatives (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Liver X Receptor Agonists

Research by Ching (2013) synthesized liver X receptor (LXR) agonists using a steroidal scaffold similar to the queried compound. These agonists showed potential in regulating cholesterol metabolism, which can be significant in treating cardio-and cerebral-vascular diseases (Ching, 2013).

Cardiac Aglycone Potential

A study by Zhang et al. (2012) isolated a compound from the roots of Periploca sepium Bunge, a traditional Chinese herbal medicine, which shares structural similarities with the queried compound. This derivative demonstrated potential as a cardiac aglycone (Zhang, Bao, Wu, Yu, & Li, 2012).

Structural Elucidation in Medicinal Chemistry

Several studies have focused on the structural elucidation of derivatives of this compound, contributing to the field of medicinal chemistry. These include works by Zhou et al. (2015) and Ketuly et al. (2009), which delve into the crystal structures of steroidal systems and their implications for drug design (Zhou, Huang, Zhang, Wang, & Huang, 2015), (Ketuly, Hadi, & Ng, 2009).

Potential in Antimicrobial and Antitumor Activities

Research by Shaheen et al. (2014) synthesized derivatives using sodium deoxycholate, showing significant antimicrobial and antitumor activities. This study underlines the potential of such compounds in developing new therapeutic agents (Shaheen, Ali, Rosario, & Shah, 2014).

Application in Computer-Aided Drug Design

Skariyachan et al. (2011) utilized computer-aided screening to evaluate the efficacy of herbal therapeutics against MRSA infections. The study found that derivatives of this compound showed promise in this field (Skariyachan, Krishnan, Siddapa, Salian, Bora, & Sebastian, 2011).

Properties

IUPAC Name

1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)18-6-7-19-17-5-4-14-12-20(2,23)10-8-15(14)16(17)9-11-21(18,19)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17-,18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZOMZWSLGQRKP-SMPVXYKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3CCC(C4)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3CC[C@@](C4)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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